2-Methylglycidyl acrylate

CAS No.: 19900-46-0

Cat. No.: VC18725560

Molecular Formula: C7H10O3

Molecular Weight: 142.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 19900-46-0 |

|---|---|

| Molecular Formula | C7H10O3 |

| Molecular Weight | 142.15 g/mol |

| IUPAC Name | (2-methyloxiran-2-yl)methyl prop-2-enoate |

| Standard InChI | InChI=1S/C7H10O3/c1-3-6(8)9-4-7(2)5-10-7/h3H,1,4-5H2,2H3 |

| Standard InChI Key | ARYIITVULFDIQB-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CO1)COC(=O)C=C |

Introduction

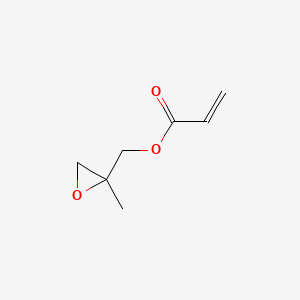

Structural and Chemical Identity of 2-Methylglycidyl Acrylate

Molecular Architecture

2-Methylglycidyl acrylate (C₇H₁₀O₃) is an acrylate ester derivative featuring a methyl-substituted epoxide (glycidyl) group. Its IUPAC name, (2-methyloxiran-2-yl)methyl prop-2-enoate, reflects the integration of a methacrylic acid backbone with a 2-methyloxirane moiety . The molecule’s bifunctionality arises from two reactive sites:

-

Acrylate group: A vinyl (-CH₂-CH₂-) bond adjacent to a carbonyl (-C=O), enabling free-radical polymerization.

-

Epoxide group: A strained three-membered cyclic ether (oxirane) capable of ring-opening reactions with nucleophiles like amines, acids, or alcohols.

Table 1: Fundamental Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 19900-46-0 | |

| Molecular Formula | C₇H₁₀O₃ | |

| Molecular Weight | 142.15 g/mol | |

| SMILES Notation | CC1(CO1)COC(=O)C=C | |

| InChI Key | ARYIITVULFDIQB-UHFFFAOYSA-N |

Physicochemical Properties

Data gaps persist in publicly available records, but inferences from analogous glycidyl acrylates suggest:

-

Solubility: Likely miscible with polar aprotic solvents (e.g., acetone, ethyl acetate) due to the epoxy group’s polarity, but limited water solubility (<1 g/100 mL at 20°C).

-

Reactivity: The epoxide ring’s strain (~114 kJ/mol) predisposes it to nucleophilic attack, while the acrylate’s vinyl group participates in chain-growth polymerization.

Synthesis and Industrial Production

Manufacturing Pathways

No industrial-scale synthesis protocols are publicly documented, but laboratory methods typically involve:

-

Epoxidation of Allyl Acrylates: Reaction of 2-methylallyl acrylate with peracetic acid to form the epoxide ring.

-

Transesterification: Glycidol derivatives react with acryloyl chloride in the presence of base catalysts (e.g., triethylamine).

Key Challenges:

-

Purity Control: Epoxide groups are prone to premature ring-opening during synthesis, necessitating inert atmospheres and low temperatures.

-

Stabilization: Commercial batches may contain inhibitors (e.g., hydroquinone monomethyl ether) to prevent spontaneous polymerization.

Applications in Advanced Material Science

Crosslinking Agent for Specialty Polymers

2-Methylglycidyl acrylate’s dual functionality makes it invaluable in synthesizing:

-

Thermoset Resins: Epoxy-acrylate hybrids cured with diamines exhibit enhanced glass transition temperatures (T₉) and tensile strength.

-

Pressure-Sensitive Adhesives: Copolymerization with butyl acrylate introduces crosslinks that improve shear resistance without compromising tack.

Surface Coatings and Modifications

Grafting 2-methylglycidyl acrylate onto polyolefins (e.g., polyethylene) via electron-beam irradiation introduces polar epoxy sites, enhancing paint adhesion and printability.

Table 2: Representative Copolymer Formulations

| Base Monomer | Function of 2-Methylglycidyl Acrylate | Outcome |

|---|---|---|

| Methyl Methacrylate | Crosslinker (5–10 wt%) | Increased hardness, reduced UV degradation |

| Styrene-Butadiene | Reactive diluent (15–20 wt%) | Lower viscosity, improved flow |

| Exposure Route | Mitigation Measure |

|---|---|

| Inhalation | Local exhaust ventilation, respirators (FFP3) |

| Skin Contact | Nitrile gloves, impermeable lab coats |

| Storage | Refrigeration (2–8°C), inert gas blanket |

Research Gaps and Future Directions

Unresolved Technical Challenges

-

Kinetic Studies: Reactivity ratios (r₁, r₂) for copolymer systems remain unquantified, hindering predictive modeling .

-

Ecotoxicology: No data exists on aquatic toxicity or biodegradability, complicating environmental risk assessments .

Emerging Opportunities

-

3D Printing Resins: Photoinitiated curing of epoxy-acrylate blends could enable high-resolution additive manufacturing.

-

Drug Delivery Systems: Functionalized nanoparticles using 2-methylglycidyl acrylate may allow pH-responsive drug release.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume